

L82-G17: A Selective DNA Ligase I Inhibitor for Cellular Assays

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: L82-G17

Cat. No.: B15586069

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Application Notes and Protocols for Researchers

Introduction

L82-G17 is a potent and selective uncompetitive inhibitor of human DNA ligase I (LigI), a critical enzyme in DNA replication and repair.[1][2][3] Its ability to specifically target LigI makes it a valuable tool for studying DNA replication, investigating the cellular response to DNA damage, and as a potential lead compound in the development of anti-cancer therapeutics.[4][5] This document provides detailed application notes and protocols for the use of **L82-G17** in mammalian cell culture, based on currently available data. While the precise mechanisms of cellular uptake have not been fully elucidated, the compound's demonstrated activity in various cell-based assays indicates its cell permeability.[4]

Data Summary

The following tables summarize the key characteristics and effects of **L82-G17** in mammalian cells.

Table 1: Biochemical and Cellular Activity of **L82-G17**

Parameter	Description	Value/Effect	References
Target	Primary molecular target	Human DNA Ligase I (LigI)	[1][2]
Mechanism of Action	Type of inhibition	Uncompetitive inhibitor of the 3rd step of the ligation reaction (phosphodiester bond formation)	[1][2]
Selectivity	Activity against other DNA ligases	Selective for LigI; does not inhibit LigIV at 200 μ M.[1]	[1]
Effect on Cell Proliferation	Impact on cell growth	Reduces cell number by ~70% at 20 μ M.[1] Cytostatic effect.[4][5]	[1][4][5]
Induction of DNA Damage	Cellular consequence of LigI inhibition	Induces γ H2AX foci, a marker of DNA double-strand breaks.	[1]
Cell Line Sensitivity	Differential effects on cell lines	Cells expressing DNA ligase I are more sensitive than isogenic LIG1 null cells.[1][3] Cells lacking nuclear LigIII α are also more sensitive.[1][3]	[1][3]

Table 2: Physicochemical Properties of **L82-G17**

Property	Value	References
Molecular Formula	C ₁₁ H ₉ ClN ₄ O ₂	[6][7]
Molecular Weight	264.7 g/mol	[6]
Purity	≥98%	[6]
Solubility	Sparingly soluble in DMSO (1-10 mg/ml)	[6]
Storage	-20°C for long-term storage	[6][7]

Experimental Protocols

Protocol 1: General Procedure for Treating Mammalian Cells with **L82-G17**

This protocol provides a general workflow for assessing the effects of **L82-G17** on cell proliferation and DNA damage.

Materials:

- Mammalian cell line of interest (e.g., HeLa, MCF7)
- Complete cell culture medium
- **L82-G17** powder
- DMSO (cell culture grade)
- Phosphate-buffered saline (PBS)
- Multi-well cell culture plates
- Cell counting solution (e.g., Trypan Blue) or proliferation assay kit (e.g., MTS, WST-1)
- Antibodies for DNA damage markers (e.g., anti-γH2AX)
- Fixation and permeabilization buffers for immunofluorescence

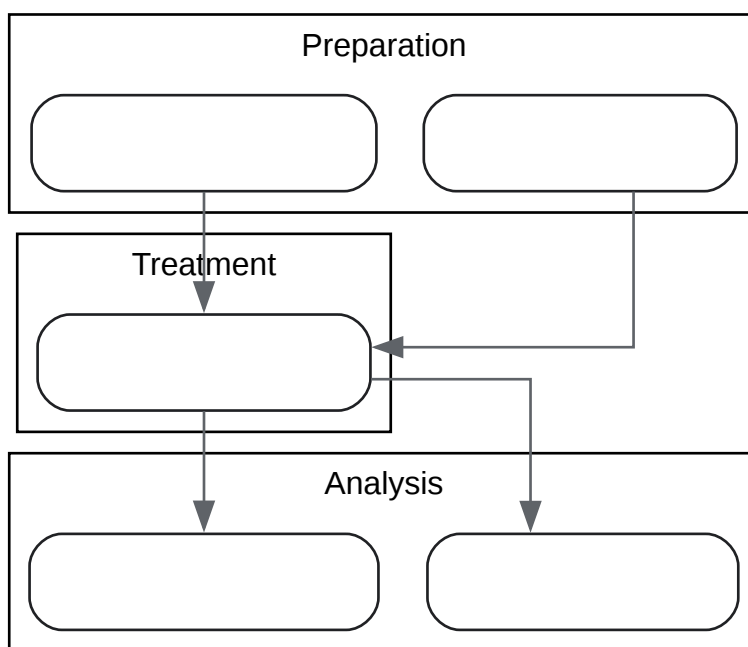
Procedure:

- Stock Solution Preparation:
 - Prepare a stock solution of **L82-G17** in DMSO. For example, to make a 10 mM stock, dissolve 2.65 mg of **L82-G17** in 1 mL of DMSO.
 - Aliquot the stock solution and store at -20°C. Avoid repeated freeze-thaw cycles.
- Cell Seeding:
 - Trypsinize and count cells.
 - Seed the cells in multi-well plates at a density appropriate for the duration of the experiment. Allow cells to adhere overnight.
- **L82-G17** Treatment:
 - Prepare working concentrations of **L82-G17** by diluting the stock solution in complete cell culture medium. It is recommended to perform a dose-response experiment (e.g., 0, 5, 10, 20, 50 µM).
 - Remove the old medium from the cells and replace it with the medium containing the desired concentration of **L82-G17**. Include a vehicle control (DMSO) at the same concentration as in the highest **L82-G17** treatment.
- Incubation:
 - Incubate the cells for the desired period (e.g., 24, 48, 72 hours).
- Analysis:
 - Cell Proliferation Assay:
 - At the end of the incubation period, assess cell viability and proliferation using a method of choice (e.g., cell counting with Trypan Blue, MTS assay, or CyQUANT assay).
 - Immunofluorescence for DNA Damage:

- Wash cells with PBS.
- Fix the cells (e.g., with 4% paraformaldehyde).
- Permeabilize the cells (e.g., with 0.1% Triton X-100 in PBS).
- Block with a suitable blocking buffer.
- Incubate with primary antibody against a DNA damage marker (e.g., anti- γ H2AX).
- Wash and incubate with a fluorescently labeled secondary antibody.
- Mount coverslips and visualize using a fluorescence microscope.

Visualizations

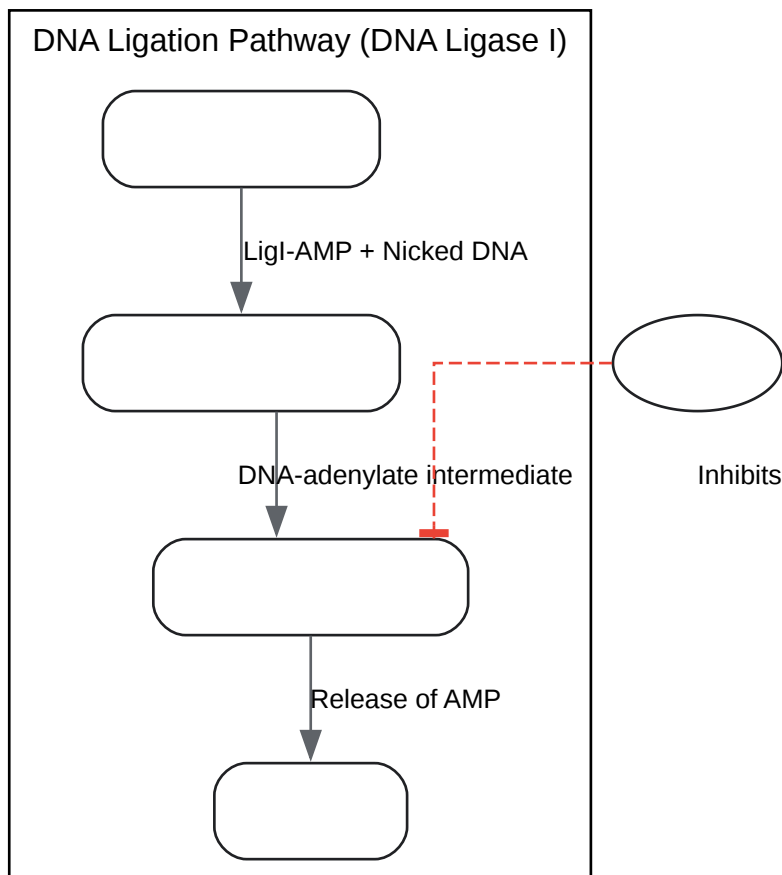
Experimental Workflow for L82-G17 Treatment



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Caption: A general workflow for treating mammalian cells with **L82-G17** and subsequent analysis.

Mechanism of L82-G17 Inhibition of DNA Ligation



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Caption: **L82-G17** inhibits the final step of DNA ligation catalyzed by DNA Ligase I.

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